N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy -3-hydroxyphenylacetamide
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic identification of N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-hydroxyphenylacetamide follows established International Union of Pure and Applied Chemistry nomenclature principles for complex organic molecules containing multiple functional groups. The compound bears the Chemical Abstracts Service registry number 62744-12-1, which serves as its unique identifier in chemical databases worldwide. The full systematic name reflects the presence of two distinct aromatic ring systems connected through an acetamide functional group, with specific positional descriptors indicating the precise location of each substituent.
The molecular formula C31H31NO5 indicates the presence of thirty-one carbon atoms, thirty-one hydrogen atoms, one nitrogen atom, and five oxygen atoms. This composition reveals the substantial size and complexity of the molecule, with the oxygen atoms distributed among hydroxyl, methoxy, and benzyloxy functional groups that define the compound's chemical behavior. The systematic nomenclature also incorporates the benzeneacetamide backbone structure, with the complete name being 3-Hydroxy-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide.
The compound exhibits multiple synonyms in chemical literature, including the shortened form N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-hydroxyphenylacetamide and the more descriptive 2-(3-hydroxy-4-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]acetamide. These alternative names reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and specificity.
Crystallographic Analysis and Three-Dimensional Conformation
The three-dimensional conformation of N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-hydroxyphenylacetamide exhibits significant structural complexity due to the presence of multiple aromatic rings and flexible linking groups. The compound's spatial arrangement is characterized by two primary phenethyl systems that adopt distinct orientations relative to the central acetamide connecting unit. The benzyloxy substituents introduce additional conformational freedom through their phenylmethoxy linkages, creating multiple possible rotational states around the carbon-oxygen bonds.
Computational modeling studies suggest that the molecule adopts a partially extended conformation in solution, with the two aromatic ring systems positioned to minimize steric hindrance while maintaining optimal electronic interactions. The hydroxyl group positioned on the benzeneacetamide portion of the molecule can participate in intramolecular hydrogen bonding interactions with nearby oxygen atoms, potentially stabilizing specific conformational arrangements. The methoxy group on the phenethyl segment contributes to the overall molecular flexibility while providing additional sites for intermolecular interactions.
The crystallographic data available through chemical databases indicates that the compound possesses significant three-dimensional complexity, with the Simplified Molecular Input Line Entry System representation showing the detailed connectivity: COc1cc(CCNC(=O)Cc2ccc(c(c2)O)OCc2ccccc2)ccc1OCc1ccccc1. This structural formula reveals the intricate bonding patterns that define the molecule's spatial organization and chemical reactivity patterns.
Analysis of the compound's three-dimensional structure through computational chemistry methods reveals important insights into its conformational preferences and potential binding modes. The presence of multiple aromatic rings creates opportunities for pi-pi stacking interactions, while the flexible ethyl linking groups allow for conformational adaptation to different chemical environments. The strategic placement of hydroxyl and methoxy substituents provides both hydrogen bond donor and acceptor capabilities, enhancing the molecule's potential for specific molecular recognition events.
Electronic Structure and Molecular Orbital Configuration
The electronic structure of N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-hydroxyphenylacetamide is dominated by the extended conjugated aromatic systems and the electron-donating effects of the methoxy and benzyloxy substituents. Density Functional Theory calculations reveal that the highest occupied molecular orbital is primarily localized on the electron-rich aromatic rings, particularly those bearing methoxy and hydroxyl substituents that enhance electron density through resonance effects. The lowest unoccupied molecular orbital shows significant contribution from the acetamide carbonyl group and the aromatic systems, creating a molecular orbital gap that influences the compound's optical and electronic properties.
The presence of multiple aromatic rings in the molecular structure creates an extended pi-electron system that facilitates electronic delocalization across the molecule. The methoxy substituents act as electron-donating groups through both inductive and resonance mechanisms, increasing the electron density on their respective aromatic rings and lowering the overall ionization potential of the molecule. Conversely, the acetamide functional group introduces a mild electron-withdrawing character that modulates the electronic properties of the adjacent aromatic system.
Quantum chemical calculations indicate that the molecular electrostatic potential surface exhibits regions of high electron density around the oxygen atoms of the methoxy and hydroxyl groups, creating nucleophilic sites that could participate in electrophilic attack reactions. The aromatic carbon atoms, particularly those in positions ortho and para to electron-donating substituents, show enhanced electron density that could facilitate electrophilic aromatic substitution reactions under appropriate conditions.
The compound's electronic structure also reveals significant charge transfer characteristics, with the electron-rich aromatic systems serving as donor moieties and the acetamide carbonyl group acting as an acceptor unit. This internal charge transfer capability contributes to the molecule's optical properties and could influence its interaction with biological targets or synthetic receptors. The extended conjugation system also suggests potential applications in materials science where electronic communication between aromatic units is desired.
Properties
IUPAC Name |
2-(3-hydroxy-4-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO5/c1-35-30-19-23(12-15-29(30)37-22-25-10-6-3-7-11-25)16-17-32-31(34)20-26-13-14-28(27(33)18-26)36-21-24-8-4-2-5-9-24/h2-15,18-19,33H,16-17,20-22H2,1H3,(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKXBNPFQCEMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCNC(=O)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747130 | |
| Record name | 2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62744-12-1 | |
| Record name | 2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-hydroxyphenylacetamide, also known by its CAS number 62744-12-1, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-hydroxyphenylacetamide is C31H31NO5, with a molecular weight of 497.58 g/mol. The compound features multiple aromatic rings and functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C31H31NO5 |
| Molecular Weight | 497.58 g/mol |
| CAS Number | 62744-12-1 |
| LogP | 6.30 |
| PSA (Polar Surface Area) | 80.51 Ų |
Research indicates that compounds similar to N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-hydroxyphenylacetamide may act through various mechanisms, including the inhibition of specific enzymes involved in metabolic pathways. For instance, studies on related compounds have demonstrated their ability to inhibit stearoyl-CoA desaturase (SCD), an enzyme critical for fatty acid metabolism. This inhibition can lead to selective toxicity in cancer cells that overexpress certain cytochrome P450 enzymes, enhancing therapeutic efficacy while minimizing systemic exposure .
Biological Activity and Pharmacological Studies
-
Antitumor Activity :
- In vitro studies have shown that related compounds exhibit significant antiproliferative effects on various cancer cell lines. For example, one study highlighted that selective inhibitors derived from similar scaffolds could induce cell death in sensitive cell lines by disrupting lipid metabolism through SCD inhibition .
-
Anti-inflammatory Effects :
- The structural characteristics of this compound suggest potential anti-inflammatory properties. Compounds with similar functionalities have been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS), which are crucial in inflammatory responses .
- Case Studies :
Research Findings
Recent investigations into the biological activity of N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-hydroxyphenylacetamide and structurally related compounds have yielded promising results:
| Study Focus | Findings |
|---|---|
| Antiproliferative Effects | Significant inhibition of cancer cell proliferation observed in vitro. |
| Enzyme Inhibition | Demonstrated ability to inhibit SCD, leading to altered lipid metabolism in tumor cells. |
| Anti-inflammatory Activity | Reduction in inflammatory markers associated with disease models. |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of phenolic compounds, including N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-hydroxyphenylacetamide, exhibit promising anticancer properties. Research has demonstrated that such compounds can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MDA MB-231) and prostate cancer cells (DU-145) . The structure–activity relationship (SAR) studies suggest that modifications to the phenolic moieties enhance the anticancer efficacy.
Case Study : A study involving a series of methoxy-substituted phenolic compounds showed that specific substitutions led to significant growth inhibition at micromolar concentrations, with some derivatives achieving a GI50 value as low as 2.1 µM .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Research indicates that phenolic compounds can exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways. The benzyloxy and methoxy groups are believed to play a crucial role in enhancing bioavailability and neuroprotective activity .
Case Study : A study on similar compounds highlighted their ability to protect neuronal cells from apoptosis induced by oxidative stress, suggesting a potential therapeutic role in conditions like Alzheimer's disease .
Antimicrobial Properties
There is emerging evidence that N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-hydroxyphenylacetamide may possess antimicrobial activity against resistant strains of bacteria. The structural features of the compound allow it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Case Study : In vitro testing against drug-resistant Gram-positive bacteria demonstrated significant inhibitory effects, suggesting potential applications in treating infections caused by resistant pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of N-phenethylphenylacetamides , which are structurally modified to optimize pharmacological or pesticidal properties. Key analogues include:
Functional Comparisons
- Bioactivity : Analogues with propargyloxy or chlorophenyl substituents (e.g., compounds from Lamberth et al., 2006–2007) exhibit fungicidal activity against Plasmopara viticola (downy mildew) by targeting oomycete membrane integrity . The hydroxyl group in the target compound may confer antioxidant properties, as seen in hydroxamic acid derivatives (e.g., ), but this remains untested .
- Synthetic Accessibility: The compound’s synthesis involves Cs₂CO₃-mediated alkylation of benzyloxy-phenolic precursors (similar to ), while ethoxycarbonyloxy derivatives require additional esterification steps, increasing synthetic complexity .
- Stability : The hydroxyl group in the target compound may render it susceptible to oxidation compared to ethoxycarbonyloxy or methoxy-protected analogues, which are more stable under acidic/basic conditions .
Pharmacokinetic and Physicochemical Properties
- Metabolic Fate : Hydroxyl-containing analogues are prone to glucuronidation, whereas ethoxycarbonyloxy derivatives may undergo esterase-mediated hydrolysis to release active metabolites .
Preparation Methods
Benzylation of 3-Methoxy-4-hydroxyphenylacetic Acid
The 4-hydroxy group of 3-methoxy-4-hydroxyphenylacetic acid is protected via benzylation using benzyl chloride (BnCl) and potassium carbonate (K₂CO₃) in acetone.
Reaction Conditions :
-
Solvent : Acetone or dimethylformamide (DMF).
-
Base : K₂CO₃ (2–3 equivalents).
-
Temperature : Reflux (60–80°C).
-
Time : 6–12 hours.
Outcome :
4-Benzyloxy-3-methoxyphenylacetic acid is obtained in ~85% yield. The benzyl group shields the 4-hydroxy position while retaining the 3-methoxy group.
Demethylation of 3-Methoxy Group
Selective demethylation of the 3-methoxy group is achieved using boron tribromide (BBr₃) in dichloromethane (DCM):
Key Parameters :
-
BBr₃ : 1.5–2.0 equivalents.
-
Temperature : 0°C to room temperature.
-
Time : 2–4 hours.
Synthesis of 2-(4-Benzyloxy-3-methoxyphenyl)ethylamine
Benzylation of 4-Hydroxy-3-methoxybenzaldehyde
4-Hydroxy-3-methoxybenzaldehyde (isovanillin) undergoes benzylation under conditions similar to Section 2.1:
Reaction :
Yield : >85%.
Conversion to Nitrile and Reduction to Amine
The aldehyde is converted to a nitrile via hydroxylamine intermediate, followed by reduction:
-
Nitrile Formation :
-
Nitrile Reduction :
Coupling of Acid and Amine Components
The final step involves amide bond formation between 4-benzyloxy-3-hydroxyphenylacetic acid and 2-(4-benzyloxy-3-methoxyphenyl)ethylamine.
Activation of Carboxylic Acid
The acid is activated as an acid chloride using thionyl chloride (SOCl₂):
Amide Coupling
The acid chloride reacts with the amine in the presence of triethylamine (Et₃N):
Alternative Method :
Using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in DMF:
Conditions :
Critical Analysis of Synthetic Routes
Protection-Deprotection Strategy
Challenges and Optimizations
-
Regioselectivity : Benzylation at the 4-position is favored due to steric and electronic factors.
-
Purification : Intermediates like 4-benzyloxy-3-methoxybenzonitrile require column chromatography due to polar byproducts.
Experimental Data and Characterization
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-hydroxyphenylacetamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including protection/deprotection of hydroxyl groups (e.g., benzyloxy groups), amide bond formation, and controlled alkylation. Key steps include:
- Step 1 : Protection of phenolic hydroxyl groups using benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to prevent side reactions .
- Step 2 : Amide coupling via reagents like HATU or EDC/HOBt, monitored by HPLC for purity (>95%) .
- Step 3 : Deprotection of benzyl groups via catalytic hydrogenation (Pd/C, H₂), confirmed by loss of benzyl proton signals in ¹H NMR (δ 7.2–7.4 ppm) .
- Analytical Tools : ¹H/¹³C NMR, HPLC (C18 column, acetonitrile/water gradient), and mass spectrometry (ESI-MS) for structural validation .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Reaction Optimization : Use Design of Experiments (DOE) to test variables like solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading (Pd/C 5–10%) .
- Quality Control : Validate batch consistency via melting point analysis (e.g., 152–154°C) and comparative TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .
- Data Sharing : Publish detailed spectral data (e.g., ¹H NMR: δ 3.8 ppm for methoxy, δ 6.8–7.1 ppm for aromatic protons) to enable cross-lab verification .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
- Methodological Answer :
- Crystal Growth : Slow evaporation from DMSO/water mixtures yields suitable crystals, but twinning or disorder may occur due to flexible phenethyl chains. SHELXL refinement with TWIN/BASF commands can resolve this .
- Data Collection : High-resolution synchrotron data (e.g., λ = 0.7 Å) improves accuracy for heavy atoms (e.g., benzyloxy groups). WinGX software aids in phase determination and H-atom placement .
- Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen bonding (e.g., O–H···O interactions at 2.8 Å) .
Q. How can contradictory bioactivity data between batches be systematically addressed?
- Methodological Answer :
- Purity Analysis : Use HPLC-MS to detect trace impurities (e.g., deprotected intermediates) that may inhibit target binding .
- Bioassay Design : Include positive controls (e.g., known kinase inhibitors) and dose-response curves (IC₅₀ values) to validate activity trends .
- Structural Correlation : Compare X-ray structures of active vs. inactive batches to identify conformational changes in the acetamide moiety .
Methodological Notes
- Crystallography : Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .
- Bioactivity Conflicts : Use isothermal titration calorimetry (ITC) to confirm binding stoichiometry and rule out assay interference .
- Synthetic Scalability : Explore flow chemistry for amide coupling to enhance reaction efficiency and reduce purification steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
